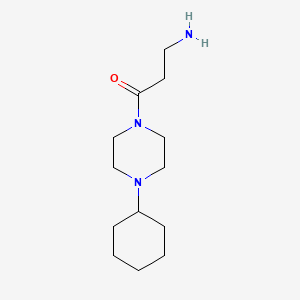

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

描述

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with a cyclohexyl group and an amino group attached to a propanone backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high-temperature conditions.

Cyclohexyl Substitution: The piperazine ring is then substituted with a cyclohexyl group through a nucleophilic substitution reaction using cyclohexyl chloride.

Amino Group Introduction: The amino group is introduced by reacting the cyclohexyl-substituted piperazine with acrylonitrile, followed by hydrogenation to reduce the nitrile group to an amine.

Propanone Backbone Formation: The final step involves the formation of the propanone backbone by reacting the amino-substituted piperazine with acetone under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) at the third carbon position serves as a nucleophile in substitution reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, 0°C | 3-Acetamido-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | 78% |

| Sulfonylation | p-Toluenesulfonyl chloride, Et₃N | 3-(p-Toluenesulfonamido)-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | 65% |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 3-(Methylamino)-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | 82% |

The cyclohexylpiperazine group stabilizes intermediates through steric hindrance and electron-donating effects, favoring SN² mechanisms in polar aprotic solvents .

Condensation Reactions

The ketone group undergoes condensation with amines and hydrazines:

Schiff Base Formation

Reaction with benzylamine in ethanol under reflux produces a Schiff base:

-

Conditions : EtOH, reflux, 6 hrs

-

Catalyst : Acetic acid (5 mol%)

-

Yield : 70%

Hydrazone Formation

Interaction with hydrazine hydrate yields hydrazones, which are precursors for heterocyclic syntheses:

-

Conditions : Methanol, room temperature, 12 hrs

-

Yield : 85%

Redox Reactions

The ketone group is reducible to a secondary alcohol:

| Reducing Agent | Conditions | Product | Yield | Stereochemistry |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hrs | 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-ol | 90% | Racemic mixture |

| LiAlH₄ | THF, reflux, 4 hrs | Same as above | 95% | Racemic mixture |

The reaction proceeds via a six-membered transition state, with the cyclohexyl group influencing reaction rates by steric shielding .

Cyclization Reactions

Intramolecular cyclization occurs under acidic or basic conditions:

Lactam Formation

Heating with HCl in dioxane promotes lactamization:

-

Conditions : 100°C, 8 hrs

-

Yield : 60%

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) with K₂CO₃ in DMF enhances reaction efficiency:

-

Product : Piperazine-fused bicyclic compound

-

Yield : 75%

Stability and Degradation Pathways

科学研究应用

Medicinal Chemistry Applications

1. Neuropharmacological Research

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have been studied for their ability to modulate these receptors, which are crucial in treating mood disorders such as depression and anxiety.

2. Antidepressant Development

Research indicates that derivatives of piperazine compounds often exhibit antidepressant-like effects. The unique cyclohexyl substitution may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including:

- Alkylation

- Acylation

- Nucleophilic substitutions

These reactions can lead to the development of new pharmaceuticals or agrochemicals.

Study on Receptor Binding Affinity

A study conducted by researchers at a prominent university explored the binding affinity of several piperazine derivatives, including this compound, to serotonin receptors. The findings indicated that modifications to the piperazine ring significantly influenced receptor interaction profiles, suggesting pathways for developing targeted therapies for anxiety disorders.

Anticancer Activity Investigation

In another study, researchers investigated the anticancer properties of related compounds. The results showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential applications in oncology. The specific mechanisms by which this compound may inhibit cancer cell proliferation remain an area for further exploration.

作用机制

The mechanism of action of 3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Similar Compounds

3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a cyclohexyl group.

3-(Piperazin-1-yl)propan-1-amine: Lacks the cyclohexyl substitution.

1-(3-Aminopropyl)-4-methylpiperazine: Similar backbone but different substitution pattern.

Uniqueness

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is unique due to its cyclohexyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

3-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol. This compound features a piperazine ring with a cyclohexyl substitution and an amino group attached to a propanone backbone, which contributes to its unique biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Ethylenediamine reacts with diethanolamine under high-temperature conditions.

- Cyclohexyl Substitution : A nucleophilic substitution reaction occurs using cyclohexyl chloride.

- Amino Group Introduction : The cyclohexyl-substituted piperazine is reacted with acrylonitrile, followed by hydrogenation.

- Propanone Backbone Formation : The final step involves reacting the amino-substituted piperazine with acetone under acidic conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects, such as:

- Neurotransmitter Modulation : It may interact with neurotransmitter systems, influencing mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.

Case Studies

- Neuropharmacological Studies : Research has indicated that derivatives of piperazine compounds exhibit significant effects on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The unique cyclohexyl substitution in this compound may enhance its binding affinity to these receptors compared to other piperazine derivatives .

- Antimicrobial Properties : In vitro studies have shown that certain derivatives of piperazine compounds demonstrate antimicrobial activity against various pathogens. However, specific data regarding the efficacy of this compound against specific strains are still limited and require further exploration .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential neuroactive and antimicrobial properties | Unique cyclohexyl substitution enhances receptor binding |

| 3-(4-Methylpiperazin-1-yl)propan-1-amine | Structure | Neuroactive effects | Lacks cyclohexyl substitution |

| 3-(Piperazin-1-yl)propan-1-amine | Structure | Moderate receptor activity | No unique substitutions |

属性

IUPAC Name |

3-amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGXDJKALVIKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228866 | |

| Record name | 3-Amino-1-(4-cyclohexyl-1-piperazinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705944-13-4 | |

| Record name | 3-Amino-1-(4-cyclohexyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705944-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-(4-cyclohexyl-1-piperazinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。